molecular formula C10H14N2O2 B048293 4-(Boc-amino)pyridine CAS No. 98400-69-2

4-(Boc-amino)pyridine

Cat. No. B048293
CAS RN: 98400-69-2
M. Wt: 194.23 g/mol
InChI Key: DRZYCRFOGWMEES-UHFFFAOYSA-N
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Description

4-(Boc-amino)pyridine is a significant compound in organic chemistry and materials science due to its versatile applications in the synthesis of pharmaceuticals, polymers, and as a ligand in coordination chemistry. Its structure features a pyridine ring substituted with a Boc-protected amino group, which makes it an essential building block in organic synthesis.

Synthesis Analysis

The synthesis of 4-(Boc-amino)pyridine involves several key steps, including the protection of the amino group and the introduction of the pyridine moiety. Computational studies have provided insights into the molecular structure and spectroscopic properties of 4-(Boc-amino)pyridine, utilizing density functional theory (DFT) for vibrational frequency computations and electronic property investigations (Vural, 2015).

Molecular Structure Analysis

The molecular modeling of 4-(Boc-amino)pyridine reveals critical information about its vibrational frequencies, NMR chemical shift values, and electronic properties. These computational analyses, using various DFT methods, have contributed significantly to understanding the molecular structure and stability of 4-(Boc-amino)pyridine (Vural, 2015).

Chemical Reactions and Properties

4-(Boc-amino)pyridine participates in a variety of chemical reactions, serving as a versatile intermediate. Its reactions with Mn(NCS)2 and Cd(NCS)2, leading to coordination compounds, illustrate its reactivity and the ability to form complexes with interesting magnetic and luminescence properties (Suckert et al., 2017). Additionally, its nonlinear optical (NLO) properties and electronic structure have been thoroughly investigated, demonstrating its potential as an NLO material (Vural et al., 2019).

Physical Properties Analysis

The physical properties of 4-(Boc-amino)pyridine, including its thermal, magnetic, and luminescence characteristics, are significantly influenced by its molecular structure. The coordination compounds formed with Mn and Cd exhibit specific thermal behaviors and luminescence properties, highlighting the compound's utility in materials science (Suckert et al., 2017).

Chemical Properties Analysis

The chemical properties of 4-(Boc-amino)pyridine, such as reactivity towards different substrates and its role in forming coordination compounds, underscore its importance in synthetic chemistry. Studies on its electronic structure and NLO properties further elucidate its chemical behavior and potential applications in developing new materials (Vural et al., 2019).

Scientific Research Applications

  • Neuropharmacology : 4-amino pyridine enhances the amplitude of afferent volleys and motoneurone excitability in the spinal cord, potentially inducing convulsive power through the activation of polysynaptic circuits (Lemeignan, 1972)(Lemeignan, 1972).

  • Multiple Sclerosis Treatment : It improves symptoms in multiple sclerosis patients by potentiating synaptic transmission and increasing muscle twitch tension, independently of demyelination (Smith, Felts, & John, 2000)(Smith, Felts, & John, 2000).

  • Antibacterial Properties : Exhibits strong stability and basicity due to resonance stabilization, with significant antibacterial properties (Beaula, Muthuraja, Dhandapani, & Jothy, 2018)(Beaula et al., 2018).

  • Pharmaceutical Synthesis : A metal-free method for synthesizing C-4 substituted pyridine derivatives using pyridine-boryl radicals benefits pharmaceutical synthesis (Wang et al., 2017)(Wang et al., 2017).

  • Nonlinear Optical Properties : 4-(Boc-amino) pyridine demonstrates strong electronic and nonlinear optical properties, influenced by the solvent's effect on its NMR spectra (Vural, 2015)(Vural, 2015).

  • Peptide Synthesis : Tert-butyl fluorocarbonate (Boc-F) is used to efficiently synthesize tert-butyl esters of N-protected amino acids, a crucial step in peptide synthesis (Loffet, Galéotti, Jouin, & Castro, 1989)(Loffet et al., 1989).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . The application of this methodology further provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .

properties

IUPAC Name

tert-butyl N-pyridin-4-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-10(2,3)14-9(13)12-8-4-6-11-7-5-8/h4-7H,1-3H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZYCRFOGWMEES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20433755
Record name 4-(Boc-amino)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Boc-amino)pyridine

CAS RN

98400-69-2
Record name 4-(Boc-amino)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Boc-amino)pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
H Vural - Journal of Molecular Structure, 2015 - Elsevier
The molecular modeling of 4-(Boc-amino) pyridine was carried out using B3LYP, CAMB3LYP and PBE1PBE levels of density functional theory (DFT). The vibrational frequencies of the …
Number of citations: 5 www.sciencedirect.com
S Suckert, H Terraschke, H Reinsch, C Näther - Inorganica Chimica Acta, 2017 - Elsevier
Reaction of Mn(NCS) 2 and Cd(NCS) 2 with 4-(Boc-amino)pyridine leads to the formation of compounds of composition M(NCS) 2 (4-(Boc-amino)pyridine) 4 (M = Mn, 1-Mn; Cd, 1-Cd) …
Number of citations: 17 www.sciencedirect.com
H Vural, T Ozdogan, M Orbay - Indian Journal of Physics, 2019 - Springer
The molecular geometrical parameters, vibrational frequencies, electronic properties and nonlinear optical (NLO) behavior of 3-amino-4-(Boc-amino)pyridine have been evaluated …
Number of citations: 3 link.springer.com
H Vural, T Özdogan, M Orbay - 2023 - publish.sub7journal.com
In our previous work (Indian J Phys., 93(9):1113-1122 (2019)), utilizing Density Functional Theory (DFT), some essential properties of 3-Amino-4-(Boc-amino) pyridine (Henceforth …
Number of citations: 2 publish.sub7journal.com
C Näther, I Jess, C Krebs - Acta Crystallographica Section E …, 2022 - scripts.iucr.org
In the crystal structure of the title compound, {[Ni(NCS)2(C6H7N)2]·CH3CN}n, the NiII cation is octahedrally coordinated by two N-bonding and two S-bonding thiocyanate anions, as …
Number of citations: 7 scripts.iucr.org
S Suckert, M Rams, MM Rams, C Näther - Inorganic Chemistry, 2017 - ACS Publications
Reaction of Ni(NCS) 2 with 4-(Boc-amino)pyridine in acetonitrile leads to the formation of a new coordination polymer with the composition Ni(NCS) 2 (4-(Boc-amino)pyridine) 2 ·MeCN (…
Number of citations: 25 pubs.acs.org
R Misawaa, T Minamia, A Okamotob, Y Ikeuchia - pstorage-acs-6854636.s3 …
Materials and methods Compound 1-8 and SAG were synthesized according to previously described1, 2. Reagents and solvent were purchased from commercial supplier including 4-…
C Krebs, M Ceglarska, C Näther - Zeitschrift für anorganische …, 2021 - Wiley Online Library
Reaction of different molar ratios of Ni(NCS) 2 and 3‐bromopyridine in water, methanol or acetonitrile leads to the formation of two polymorphs of composition Ni(NCS) 2 (3‐…
Number of citations: 5 onlinelibrary.wiley.com
T Neumann, M Ceglarska, LS Germann… - Inorganic …, 2018 - ACS Publications
Reaction of Ni(NCS) 2 with 4-aminopyridine in different solvents leads to the formation of compounds with the compositions Ni(NCS) 2 (4-aminopyridine) 4 (1), Ni(NCS) 2 (4-…
Number of citations: 44 pubs.acs.org
A Jochim, M Rams, T Neumann… - European Journal of …, 2018 - Wiley Online Library
Reaction of Ni(NCS) 2 with different co‐ligands based on pyridine derivatives substituted in 4‐position leads to the formation of 1D coordination polymers with the composition [Ni(NCS) …

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